
Diethyl 2-bromoethylphosphonate
Overview
Description
Diethyl 2-bromoethylphosphonate is an organic compound with the molecular formula C6H14BrO3PThis compound is a clear, colorless to slightly yellow liquid with a molecular weight of 245.05 g/mol . It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-bromoethylphosphonate can be synthesized through the reaction of 1,2-dibromoethane with triethyl phosphite. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product . The reaction can be represented as follows:
BrCH2CH2Br+P(OEt)3→BrCH2CH2P(OEt)2+EtBr
Industrial Production Methods
In industrial settings, the production of diethyl (2-bromoethyl)phosphonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-bromoethylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different phosphonate derivatives.
Radical Coupling: It can participate in radical coupling reactions to form complex organic molecules.
Cross-Coupling Reactions: It is used in Negishi alkyl-aryl cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Radical Coupling: Radical initiators such as azobisisobutyronitrile (AIBN) are used to generate radicals for coupling reactions.
Cross-Coupling Reactions: Catalysts such as palladium complexes are used in the presence of base and solvent to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, which are valuable intermediates in organic synthesis and materials science.
Scientific Research Applications
Organic Synthesis
Diethyl 2-bromoethylphosphonate serves as a crucial reactant in several organic synthesis reactions:
- Radical Coupling : It is employed in radical coupling reactions, which are vital for forming carbon-carbon bonds in organic compounds. This process allows for the synthesis of complex molecules from simpler precursors .
- Click Chemistry : The compound is used in click chemistry, a class of reactions that are highly efficient and selective, facilitating the rapid assembly of molecular architectures .
- Asymmetric Epoxidation : this compound is involved in the asymmetric epoxidation of unfunctionalized olefins, which is essential for producing chiral epoxides that are valuable intermediates in pharmaceuticals .
Material Science
- Synthesis of Nanocomposites : It plays a role in synthesizing organosoluble zirconium phosphonate nanocomposites. These materials exhibit unique properties that make them suitable for applications in coatings and advanced materials .
Pharmaceutical Applications
- Synthesis of Hydrolytically Stable Phosphonic Acids : this compound is utilized to create hydrolytically stable phosphonic acids, which have potential uses as dental adhesives. These compounds are designed to withstand moisture and maintain their adhesive properties over time .
Case Study 1: Radical Coupling Reactions
In a study focusing on radical coupling, this compound was used to couple aryl halides with alkenes, resulting in high yields of biaryl products. The reaction conditions were optimized to achieve maximum efficiency, showcasing the compound's utility in synthesizing complex organic molecules.
Case Study 2: Click Chemistry
A research project demonstrated the use of this compound in a click reaction to form triazoles from azides and alkynes. The reaction proceeded under mild conditions and provided high yields, indicating its effectiveness as a coupling agent in click chemistry protocols.
Mechanism of Action
The mechanism of action of diethyl (2-bromoethyl)phosphonate involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the phosphonate group. The bromine atom can undergo substitution reactions, while the phosphonate group can participate in coupling reactions. These properties make it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (3-bromopropyl)phosphonate
- Diethyl (bromodifluoromethyl)phosphonate
- Diethyl (1-cyanoethyl)phosphonate
- Diethyl (hydroxymethyl)phosphonate
Uniqueness
Diethyl 2-bromoethylphosphonate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions. Its ability to participate in both substitution and coupling reactions makes it a valuable compound in organic synthesis and materials science. Additionally, its applications in the synthesis of bioactive molecules and pharmaceuticals highlight its importance in medicinal chemistry.
Biological Activity
Diethyl 2-bromoethylphosphonate (DBEP) is a phosphonate compound with the molecular formula C₆H₁₄BrO₃P and a molecular weight of 245.06 g/mol. It is primarily recognized for its utility in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This article provides a detailed examination of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Basic Information
Property | Value |
---|---|
Molecular Formula | C₆H₁₄BrO₃P |
Molecular Weight | 245.06 g/mol |
Boiling Point | 75 °C (1 mmHg) |
Density | 1.27 g/cm³ |
Flash Point | >112 °C |
Structural Characteristics
This compound features a bromoethyl group attached to a phosphonate moiety, which contributes to its reactivity and biological activity. The presence of the bromine atom enhances the electrophilic character of the compound, making it suitable for various chemical reactions, including nucleophilic substitutions and coupling reactions.
This compound exhibits several biological activities:
- Antiviral Activity : Research indicates that DBEP can act as a transition state analog for certain viral enzymes, potentially inhibiting their function. For example, studies have shown that phosphonamidates derived from DBEP demonstrate inhibitory effects on HIV protease, suggesting potential applications in antiviral drug development .
- Anti-inflammatory Properties : Some derivatives of DBEP have been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated .
- Synthesis of Bioactive Compounds : DBEP serves as a precursor in the synthesis of various biologically active molecules, including phosphonic acid derivatives that exhibit antimicrobial and antifungal properties .
Case Studies and Research Findings
- HIV Protease Inhibition : A study highlighted the use of DBEP as a key intermediate in synthesizing phosphonamidate inhibitors of HIV protease. These inhibitors were shown to significantly reduce viral replication in cell culture models .
- Pharmaceutical Applications : DBEP has been utilized in synthesizing organosoluble zirconium phosphonate nanocomposites, which demonstrate enhanced bioactivity and stability compared to traditional formulations .
- Toxicological Assessments : Toxicological studies indicate that while DBEP exhibits promising biological activity, it also requires careful handling due to its potential cytotoxic effects at higher concentrations. Safety data sheets recommend appropriate protective measures when working with this compound .
Applications in Medicinal Chemistry
This compound is employed in various synthetic pathways due to its versatile reactivity:
- Radical Coupling Reactions : It is used in radical coupling processes to form complex organic structures .
- Click Chemistry : DBEP participates in click chemistry reactions, allowing for the efficient synthesis of diverse chemical entities with potential biological applications .
- Asymmetric Epoxidation : The compound is also involved in asymmetric epoxidation reactions, contributing to the synthesis of chiral intermediates essential for drug development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing diethyl 2-bromoethylphosphonate, and what are their key reaction conditions?
this compound is typically synthesized via nucleophilic substitution or Arbuzov-type reactions.
- Method 1 : Reaction of 2-bromoethyl bromide with triethyl phosphite under reflux conditions (e.g., 80°C in acetonitrile for 2 hours) .
- Method 2 : Alkylation of phosphonate intermediates using organolithium reagents. For example, n-BuLi and diisopropylamine in THF at −78°C, followed by addition of 2-bromoethyl precursors .
- Critical Parameters : Temperature control (−78°C for organometallic steps), solvent purity (dry THF), and stoichiometric ratios (excess triethyl phosphite ensures complete conversion) .
Q. What are the key physicochemical properties of this compound relevant to laboratory handling?
- Physical Properties :
Property | Value | Reference |
---|---|---|
Density | 1.348 g/mL at 25°C | |
Boiling Point | 75°C at 1 mmHg | |
Water Solubility | 20 g/L at 25°C | |
Refractive Index | 1.461 (n20/D) |
- Storage Recommendations :
- Store at 2–8°C (refrigerated) or under inert atmosphere (argon/nitrogen) to prevent hydrolysis .
- Use amber glass containers to avoid light-induced degradation .
Q. How should safety discrepancies in hazard classifications for this compound be resolved?
- Contradictory Evidence :
- (SDS): Classified as non-hazardous under Chinese GB 30000 standards.
- : Lists R36/37/38 (irritant to eyes, skin, respiratory system) and Xi hazard symbol.
- Resolution Strategy :
Cross-reference regional regulations (e.g., OSHA, REACH) and conduct in-house toxicity testing (e.g., skin irritation assays).
Use standard PPE (gloves, goggles, fume hood) regardless of regulatory classification due to bromoalkyl reactivity .
Advanced Research Questions
Q. How can this compound be utilized in carbon-phosphorus bond-forming reactions for drug discovery?
- Application Example : Synthesis of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) inhibitors.
- Procedure : React with picolinyl derivatives under organolithium conditions to generate phosphonate intermediates, followed by hydrolysis to bioactive compounds .
- Optimization Tips :
- Use low temperatures (−78°C) to suppress side reactions.
- Monitor reaction progress via <sup>31</sup>P NMR (δ ~21–22 ppm for phosphonate products) .
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- IR/Raman Spectroscopy :
- Identify P=O stretching vibrations (~1250–1300 cm<sup>−1</sup>) and P-O-C stretches (~1050 cm<sup>−1</sup>) .
- NMR Analysis :
- <sup>1</sup>H NMR: δ 1.3–1.4 ppm (CH3 of ethyl groups), δ 3.5–3.7 ppm (CH2 adjacent to phosphorus) .
- <sup>31</sup>P NMR: Single peak near δ 22 ppm confirms phosphonate structure .
Q. How can researchers address contradictions in reaction yields when using this compound in multi-step syntheses?
- Case Study : Low yields (~33%) in DXR inhibitor synthesis vs. higher yields in Arbuzov reactions .
- Troubleshooting Steps :
Purification : Use silica gel chromatography with EtOAc/hexane gradients to separate phosphonate products from brominated byproducts .
Reagent Quality : Ensure triethyl phosphite is anhydrous to avoid hydrolysis during Arbuzov reactions .
Temperature Control : Maintain strict cryogenic conditions for organometallic steps to prevent thermal degradation .
Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitutions?
- Reaction Mechanism :
- The bromoethyl group acts as an electrophile, facilitating SN2 displacement by nucleophiles (e.g., alkoxides, amines).
- Steric hindrance from the diethyl phosphonate group slows reactivity compared to simpler alkyl bromides.
- Kinetic Studies :
- Use pseudo-first-order conditions to measure rate constants in polar aprotic solvents (e.g., DMF, THF) .
Q. Data Contradiction Analysis
Q. Why do storage recommendations for this compound vary between refrigeration and inert atmosphere?
- Evidence :
Properties
IUPAC Name |
1-bromo-2-diethoxyphosphorylethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINITSMLVXAASM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCBr)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201333 | |
Record name | Diethyl (2-bromoethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5324-30-1 | |
Record name | Diethyl P-(2-bromoethyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5324-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (2-bromoethyl)phosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005324301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl (2-bromoethyl)phosphonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119421 | |
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Record name | Diethyl (2-bromoethyl)phosphonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2672 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Diethyl (2-bromoethyl)phosphonate | |
Source | EPA DSSTox | |
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Record name | Diethyl (2-bromoethyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.813 | |
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Retrosynthesis Analysis
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